In Vitro NOS Isoform Inhibition Potency: Nω-Nitro-D-arginine Exhibits 20-Fold Selectivity for nNOS over eNOS, in Contrast to the Non-Selective Profile of L-NNA
Nω-Nitro-D-arginine (D-NNA) demonstrates a distinct isoform inhibition profile compared to its enantiomer L-NNA. While L-NNA potently inhibits all three NOS isoforms with Ki values in the nanomolar range (15 nM for bovine nNOS, 39 nM for human eNOS, and 4.4 μM for mouse iNOS), D-NNA is a significantly weaker inhibitor with a distinct selectivity pattern. D-NNA inhibits rat nNOS with a Ki of 270 nM, but exhibits much weaker inhibition of bovine eNOS (Ki = 5,620 nM) and mouse iNOS (Ki = 8,430 nM) [1]. This results in an approximately 21-fold selectivity for nNOS over eNOS, and a 31-fold selectivity for nNOS over iNOS for D-NNA, whereas L-NNA is non-selective with a 2.6-fold preference for nNOS over eNOS. This differential selectivity is critical for experimental designs where residual NOS isoform activity must be accounted for.
| Evidence Dimension | Inhibition Constant (Ki) for NOS Isoforms |
|---|---|
| Target Compound Data | nNOS: 270 nM; eNOS: 5,620 nM; iNOS: 8,430 nM |
| Comparator Or Baseline | L-NNA: nNOS: 15 nM (bovine); eNOS: 39 nM (human); iNOS: 4,400 nM (mouse) |
| Quantified Difference | D-NNA is 18-fold less potent against nNOS, 144-fold less potent against eNOS, and 1.9-fold less potent against iNOS compared to L-NNA; D-NNA selectivity (nNOS/eNOS) = 20.8-fold vs L-NNA = 2.6-fold |
| Conditions | Recombinant NOS isoforms expressed in E. coli; L-arginine as substrate |
Why This Matters
Procurement of D-NNA over L-NNA is essential for studies requiring a weaker baseline inhibitor or for investigating isoform-specific effects where pan-inhibition would obscure the biological readout.
- [1] BindingDB Entry BDBM50438640. CHEMBL2414436. Ki values for Nω-nitro-D-arginine against rat nNOS, bovine eNOS, and mouse iNOS. View Source
